molecular formula C13H13N3O3S2 B143074 (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 155723-02-7

(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B143074
CAS No.: 155723-02-7
M. Wt: 323.4 g/mol
InChI Key: SDEIKNWRVHSKQN-UHFFFAOYSA-N
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Description

(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on synthetic methodologies often explores the development of novel compounds with potential therapeutic applications. Thiazole derivatives, similar to the core structure mentioned, are synthesized through various chemical reactions, offering a wide range of biological activities. The synthesis of benzofused thiazole derivatives, for example, has been shown to provide new anti-inflammatory and antioxidant agents, highlighting the synthetic utility of thiazole cores in developing pharmacologically active compounds (Raut et al., 2020).

Pharmacological Evaluation

The pharmacological evaluation of synthesized compounds is crucial for identifying their potential as therapeutic agents. Thiazole cores, for instance, are integral to the development of compounds with significant anti-inflammatory and antioxidant activities. Such evaluations often involve in vitro and in vivo studies to determine the efficacy and mechanism of action of these compounds (Raut et al., 2020).

Molecular Docking Studies

Molecular docking studies are instrumental in understanding the interaction between synthesized compounds and biological targets. This approach can predict the binding affinity and mode of action of compounds, guiding further modifications to enhance therapeutic efficacy. Studies involving benzofused thiazole derivatives have utilized docking simulations to explore their potential as anti-inflammatory agents, providing insights into their binding interactions with target proteins (Raut et al., 2020).

Properties

IUPAC Name

7-amino-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-6-8(21-5-15-6)3-2-7-4-20-12-9(14)11(17)16(12)10(7)13(18)19/h2-3,5,9,12H,4,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIKNWRVHSKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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